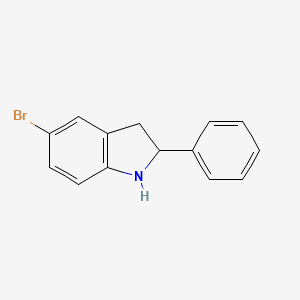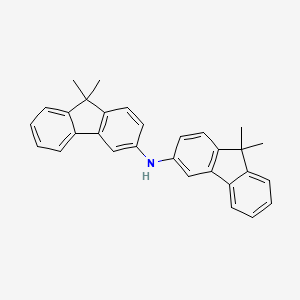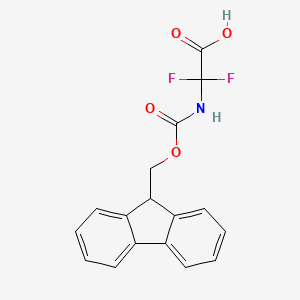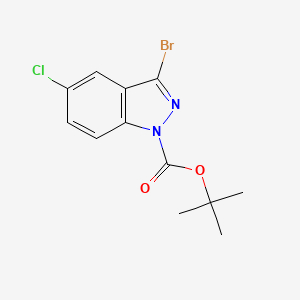
tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of tert-butyl, bromo, and chloro substituents on the indazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chloroaniline and tert-butyl chloroformate.
Formation of Indazole Ring: The initial step involves the formation of the indazole ring through a cyclization reaction. This can be achieved by reacting 3-bromo-5-chloroaniline with hydrazine hydrate under acidic conditions.
Carboxylation: The resulting indazole intermediate is then subjected to carboxylation using tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the tert-butyl ester group at the 1-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the indazole ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivative.
Oxidation Reactions: Oxidation of the indazole ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indazole derivatives, while reduction with LiAlH4 produces amine-substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in biological studies to investigate the structure-activity relationships of indazole derivatives and their interactions with biological targets.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of complex molecules with diverse functionalities.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate is primarily determined by its interactions with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, indazole derivatives have been shown to inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: This compound differs by having an amino group instead of a chloro group, which can significantly alter its reactivity and biological activity.
tert-Butyl 5-bromo-1H-indole-1-carboxylate:
Uniqueness
tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate is unique due to the presence of both bromo and chloro substituents on the indazole ring. This dual substitution pattern enhances its versatility in chemical reactions and broadens its range of applications in scientific research.
Eigenschaften
Molekularformel |
C12H12BrClN2O2 |
|---|---|
Molekulargewicht |
331.59 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-5-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,1-3H3 |
InChI-Schlüssel |
SJZMXGZTWIKNSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


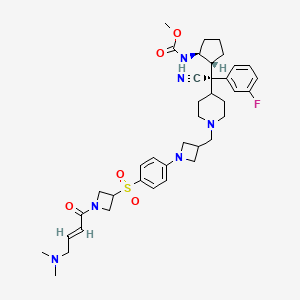

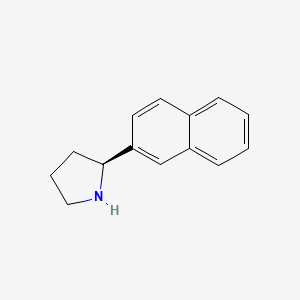
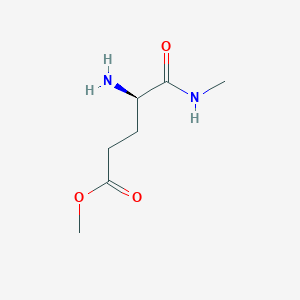
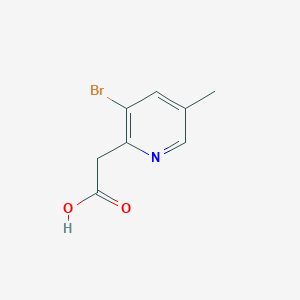
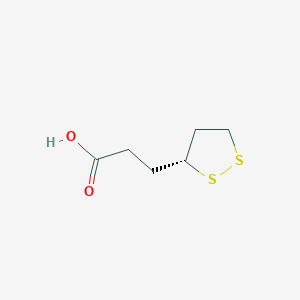
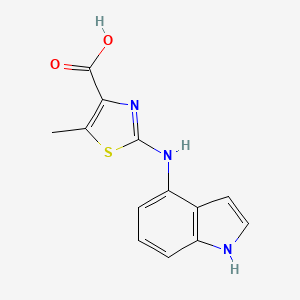
![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
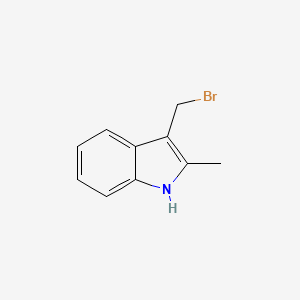
![2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
